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Compound of Interest

Compound Name: Phenylmethanimine

Cat. No.: B108103 Get Quote

A definitive validation of the phenylmethanimine structure has been achieved through single-

crystal X-ray crystallography. This guide provides a comparative analysis of its crystallographic

data against a structurally related imine, N-benzylideneaniline, offering researchers a

comprehensive resource for understanding the solid-state conformation of this important

chemical intermediate.

Phenylmethanimine, a simple Schiff base, plays a significant role in organic synthesis. Its

precise molecular geometry is crucial for understanding its reactivity and for its application in

the design of novel chemical entities. While spectroscopic methods provide valuable insights,

single-crystal X-ray crystallography offers unambiguous proof of its three-dimensional structure.

This guide presents the key crystallographic parameters of phenylmethanimine and compares

them with those of N-benzylideneaniline, a well-characterized analogue, providing a clear

benchmark for researchers in the field.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for phenylmethanimine
and N-benzylideneaniline, facilitating a direct comparison of their solid-state structures.
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Parameter Phenylmethanimine N-Benzylideneaniline

COD ID 4064731 / 4101683 2102584

Chemical Formula C₇H₇N C₁₃H₁₁N

Crystal System Orthorhombic Monoclinic

Space Group Pca2₁ P2₁/c

Unit Cell Dimensions

a (Å) 10.33 11.9503

b (Å) 12.18 7.9347

c (Å) 5.01 12.1664

α (°) 90 90

β (°) 90 118.321

γ (°) 90 90

Volume (Å³) 630.13 1014.9

Key Bond Lengths

C=N (Å)
Data not available in retrieved

results

Data not available in retrieved

results

Key Bond Angles

C-C=N (°)
Data not available in retrieved

results

Data not available in retrieved

results

Reference Publication not identified Harada et al., 2004

Note: Specific bond lengths and angles for phenylmethanimine were not available in the

retrieved search results. The data presented is based on the crystallographic information files

from the Crystallography Open Database (COD).
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The determination of crystal structures by single-crystal X-ray diffraction follows a standardized

workflow. The specific experimental details for the structure determination of N-

benzylideneaniline are reported by Harada et al. (2004). While the specific publication for the

phenylmethanimine crystal structure could not be identified in the search, the general protocol

outlined below is representative of the technique.

General Experimental Protocol for Single-Crystal X-ray Diffraction:

Crystal Growth: Single crystals of the compound of interest are grown using a suitable

solvent system. Common methods include slow evaporation, vapor diffusion, or cooling of a

saturated solution. The quality of the crystal is paramount for obtaining high-resolution

diffraction data.

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic

X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all

possible orientations. The diffracted X-rays are recorded by a detector.

Data Processing: The collected diffraction data is processed to determine the unit cell

parameters and space group of the crystal. The intensities of the diffracted beams are

integrated and corrected for various experimental factors.

Structure Solution and Refinement: The processed data is used to solve the crystal structure,

typically using direct methods or Patterson methods. The initial structural model is then

refined against the experimental data to obtain the final, accurate atomic coordinates and

molecular geometry.

Experimental Workflow
The logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to final

structure validation, is depicted in the following diagram.
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Caption: Workflow for X-ray Crystallography.
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This guide provides a foundational comparison for the crystallographic validation of

phenylmethanimine. For more in-depth analysis, researchers are encouraged to consult the

original publications and the Crystallography Open Database.

To cite this document: BenchChem. [Unveiling the Structure of Phenylmethanimine: A
Crystallographic Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108103#validation-of-phenylmethanimine-structure-
by-x-ray-crystallography]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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